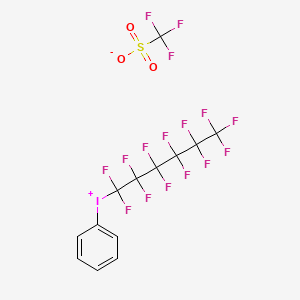

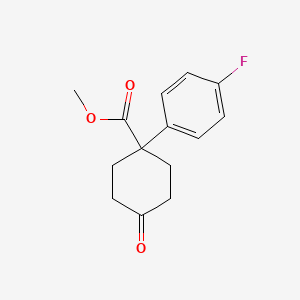

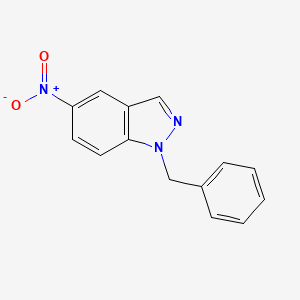

2-(4-氟-3-甲氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds involves the reaction of different organic precursors with boron-containing reagents. For instance, the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene was achieved by reacting a benzyl ketone with boron tribromide, followed by treatment with water, yielding the product in 78% yield . Another example is the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane through rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods suggest that the synthesis of 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could potentially be carried out by a similar strategy, involving the appropriate fluoro-methoxyphenyl precursor and a boron reagent.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives has been characterized by X-ray crystallography. For example, the molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information is valuable as it suggests that the boron center in these compounds does not engage in strong interactions, which could be true for the compound of interest as well.

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborolane compounds has been explored through various chemical reactions. For instance, the reaction of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene with iodine in the presence of aqueous sodium hydroxide led to the formation of a second oxaboracycle . Additionally, the same compound was able to undergo coupling reactions with bromobenzene in the presence of a palladium catalyst . These reactions demonstrate the potential of 1,3,2-dioxaborolane derivatives to participate in further synthetic transformations, which could be applicable to the synthesis of more complex boron-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be inferred from their molecular structures and the nature of their substituents. The crystallographic data provided for one of the compounds indicates that it crystallizes in the monoclinic space group with specific cell parameters . The lack of significant intermolecular interactions suggests that these compounds might have relatively low melting points and could be soluble in common organic solvents. The presence of the dioxaborolane ring implies that these compounds are likely to have Lewis acidity due to the boron atom, which could influence their reactivity and interactions with other molecules.

科学研究应用

合成和结构分析

该化合物的一个重要应用是合成和结构分析相关的硼酸酯中间体。例如,黄等人(2021 年)通过三步取代反应合成了类似化合物,使用 FTIR、NMR 光谱、质谱和 X 射线衍射等技术分析了它们的结构。他们还使用密度泛函理论 (DFT) 进行了构象分析,将分子结构与 X 射线衍射值进行比较,揭示了这些化合物的物理化学性质 (Huang et al., 2021)。

聚合物合成中的应用

另一个应用是聚合物合成。Yokozawa 等人(2011 年)研究了相关单体的 Suzuki-Miyaura 偶联聚合,得到具有窄分子量分布和高规整性的聚合物。该方法对于合成在电子学和材料科学中具有潜在应用的材料非常重要 (Yokozawa et al., 2011)。

基于硼酸盐的荧光探针的开发

该化合物还用于开发基于硼酸盐的荧光探针。Lampard 等人(2018 年)使用该化合物的衍生物合成了一系列硼酸酯荧光探针,用于检测过氧化氢。这项研究对于开发灵敏的诊断工具和研究氧化应激相关的生物过程非常重要 (Lampard et al., 2018)。

对有机金属化学的贡献

在有机金属化学领域,Fritschi 等人(2008 年)讨论了使用相关化合物 4,4,5,5-四苯基-1,3,2-二氧杂硼环丁烷催化烯烃加氢硼化的应用。这项研究有助于了解有机硼酸盐化学及其在合成各种有机化合物中的应用 (Fritschi et al., 2008)。

安全和危害

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it may be harmful if swallowed and causes serious eye irritation .

作用机制

Target of Action

This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors, and in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

Result of Action

Its use in the synthesis of potential antitumor agents suggests it may have a role in disrupting microtubule function .

属性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWRICTVAIONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624379 |

Source

|

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

425378-85-4 |

Source

|

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)